2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-11-18-6-7-22(11)16-19-8-13(9-20-16)21-15(23)10-24-14-4-2-12(17)3-5-14/h2-9H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDOCMGJFWBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Pyrimidinyl Intermediate Synthesis: The next step involves the synthesis of the pyrimidinyl intermediate, which can be achieved through the reaction of a suitable pyrimidine derivative with an imidazole derivative.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the pyrimidinyl intermediate under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substituent Variations
Target Compound vs. Phenoxy Acetamide Derivatives ()
Compounds m , n , and o in share an acetamide backbone but differ in their aromatic substituents and stereochemistry. For example:
- Compound m: Features a 2,6-dimethylphenoxy group instead of 4-chlorophenoxy, which increases steric bulk and hydrophobicity. The hexanamide core with tetrahydro-pyrimidine may reduce rigidity compared to the pyrimidine-imidazole system in the target compound .
- Implications : The dimethyl substitution could enhance lipophilicity but reduce electronic effects compared to the electron-withdrawing chlorine in the target compound.
Target Compound vs. Quinoline-Based Acetamides ()
Patented compounds in , such as N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, replace the pyrimidine core with a quinoline system. The piperidin-4-ylidene group introduces conformational flexibility, contrasting with the rigid imidazole-pyrimidine core of the target compound .
- Implications: Quinoline derivatives may exhibit altered solubility and binding kinetics due to their larger aromatic surface area.
Imidazole/Pyrazole Derivatives (–5)
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () shares an imidazole ring but incorporates a sulfinyl group and fluorophenyl substituent. The sulfinyl moiety may enhance hydrogen-bonding capacity compared to the methyl group in the target compound .
- 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide () features a pyrazole-benzoimidazole core. The methylthio group increases lipophilicity, while the cyano group introduces polar reactivity .
Indole and Piperazine Derivatives ()
The compound 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[(1R)-1-(hydroxymethyl)propyl]acetamide () includes an indole core with a hydroxymethylpropyl chain.
Comparative Data Table
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic molecule of interest due to its potential biological activities. This article summarizes the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 293.79 g/mol. The structure includes a chlorophenoxy group and an imidazole moiety, which are known to influence biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing imidazole rings have been shown to inhibit cell proliferation in various cancer cell lines. In particular, compounds with chlorophenoxy groups are often associated with enhanced cytotoxic effects.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Induces apoptosis |
| Compound B | MCF-7 | 15 | Inhibits cell cycle |
| Compound C | A549 | 5 | DNA damage |
Antimicrobial Activity
The antimicrobial properties of similar compounds suggest that This compound may also exhibit activity against bacterial strains. Studies have shown that chlorinated phenoxy compounds can disrupt bacterial cell membranes, leading to cell lysis.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The imidazole ring is known for its ability to chelate metal ions, potentially inhibiting metalloproteins involved in cancer progression.
- Receptor Modulation: The chlorophenoxy group may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Study 1: Antitumor Efficacy
In a preclinical study, a derivative of the compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 12 µM. The mechanism was linked to the activation of apoptotic pathways via caspase activation.
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations above 20 µg/mL, suggesting potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
